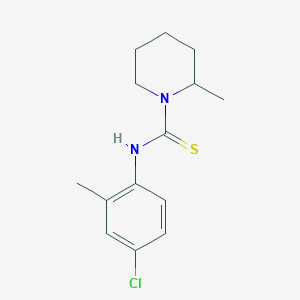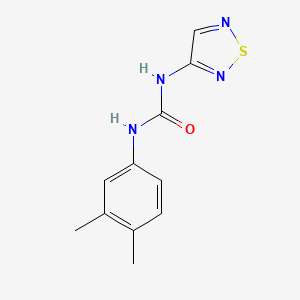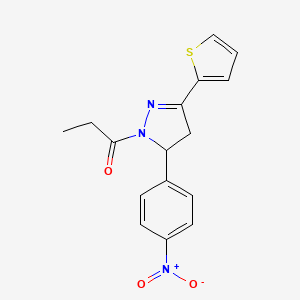
N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CMPT belongs to the class of piperidinecarbothioamide derivatives, which are known to have a variety of biological activities, including antimicrobial, antifungal, and antitumor properties.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide involves its ability to interact with various biological targets, including enzymes and receptors. In cancer cells, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to induce apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. In bacterial and fungal cells, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to disrupt cell wall synthesis and membrane function, leading to cell death. Finally, in the brain, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide depend on the specific research application. In cancer research, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to induce apoptosis and inhibit cell proliferation. In antimicrobial research, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to have broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as against fungi. Finally, in neurological research, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide in lab experiments is its broad-spectrum activity, making it a potential candidate for the development of new cancer therapies and antimicrobial agents. Additionally, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide. One potential direction is the development of new cancer therapies based on N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide in bacterial and fungal cells, which could lead to the development of new antimicrobial agents. Finally, more research is needed to determine the potential use of N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been extensively studied for its potential use in various research applications, including as an anticancer agent, an antimicrobial agent, and as a potential treatment for neurological disorders. In cancer research, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections. Finally, N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c1-10-9-12(15)6-7-13(10)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYJWYGTKITXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methylpiperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4141776.png)

![1-[(3-chloro-4-methylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4141789.png)
![N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4141796.png)
![4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4141798.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4141805.png)
![ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4141807.png)
![N-({4-allyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4141835.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4141843.png)


![2-(1-adamantyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4141864.png)
![N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4141871.png)